1-Octacosanol, hydrogen phosphate
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Overview
Description
Dioctacosyl hydrogen phosphate is a long-chain alkyl phosphate ester It is a type of organic phosphate compound where the hydrogen phosphate group is bonded to a dioctacosyl group, which consists of a long carbon chain with 28 carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctacosyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with dioctacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of dioctacosyl hydrogen phosphate may involve a continuous process where dioctacosanol and phosphoric acid are fed into a reactor along with a catalyst. The reaction mixture is heated to the appropriate temperature to promote esterification. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dioctacosyl hydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dioctacosanol and phosphoric acid.
Oxidation: The long alkyl chain can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The hydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Dioctacosanol and phosphoric acid.
Oxidation: Dioctacosyl alcohols or ketones.
Substitution: Dioctacosyl derivatives with various functional groups.
Scientific Research Applications
Dioctacosyl hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential role in cell membrane studies and as a model compound for studying lipid behavior.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and vesicles.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of dioctacosyl hydrogen phosphate is largely dependent on its amphiphilic nature. The long hydrophobic alkyl chain interacts with hydrophobic environments, while the hydrophilic phosphate group interacts with aqueous environments. This dual interaction allows it to form micelles, vesicles, and other structures that can encapsulate and transport hydrophobic molecules. In biological systems, it can interact with cell membranes, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Dioctyl hydrogen phosphate
- Dioctadecyl hydrogen phosphate
- Dibutyl hydrogen phosphate
Comparison
Dioctacosyl hydrogen phosphate is unique due to its exceptionally long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. For instance, its longer chain length results in higher hydrophobicity and a greater ability to form stable micelles and vesicles. This makes it particularly useful in applications requiring strong emulsifying properties and the ability to interact with hydrophobic substances.
Properties
CAS No. |
64131-12-0 |
---|---|
Molecular Formula |
C56H115O4P |
Molecular Weight |
883.5 g/mol |
IUPAC Name |
dioctacosyl hydrogen phosphate |
InChI |
InChI=1S/C56H115O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-59-61(57,58)60-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-56H2,1-2H3,(H,57,58) |
InChI Key |
XTTPENXMOZSDLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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